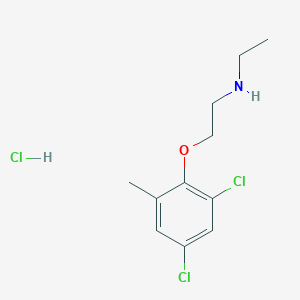![molecular formula C17H16N4OS B5491736 2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5491736.png)
2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a thiadiazole ring and a pyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling with Pyridine: The thiadiazole intermediate is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of Benzamide: The final step involves the acylation of the thiadiazole-pyridine intermediate with 2,4,6-trimethylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation would enhance the scalability and reproducibility of the process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzene ring, forming corresponding carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated benzamides.
Aplicaciones Científicas De Investigación
2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has been explored for various scientific research applications:
Medicinal Chemistry: The compound has potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Material Science: It can be used in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation.
Biological Studies: The compound’s interaction with enzymes and proteins makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of 2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-trimethylpyridine: Shares the pyridine core but lacks the thiadiazole and benzamide functionalities.
N-(4-pyridyl)-1,3,4-thiadiazole-2-amine: Contains the thiadiazole and pyridine moieties but lacks the benzamide group.
Uniqueness
2,4,6-trimethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its combination of a benzamide core with both a thiadiazole and a pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for diverse applications in medicinal chemistry and material science.
Propiedades
IUPAC Name |
2,4,6-trimethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-10-8-11(2)14(12(3)9-10)15(22)19-17-21-20-16(23-17)13-4-6-18-7-5-13/h4-9H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDBPFQVRONHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NN=C(S2)C3=CC=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(3-hydroxy-3-methylbutyl)-N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B5491666.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5491672.png)
![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-N'-[2-(4-methoxyphenyl)ethyl]-N-methylurea](/img/structure/B5491674.png)

![2-{2-[(4-chlorophenyl)sulfonyl]ethyl}-1,3-benzoxazole](/img/structure/B5491705.png)
![1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}oxy)-1H-1,2,3-benzotriazole](/img/structure/B5491707.png)
![ethyl 6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]pyridine-2-carboxylate;hydrochloride](/img/structure/B5491715.png)
![Methyl 4-methoxy-3-[(3-methylphenyl)sulfamoyl]benzoate](/img/structure/B5491717.png)
![9-[(1-allyl-1H-benzimidazol-2-yl)methyl]-1-methyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5491721.png)
![1-[6-(aminocarbonyl)pyrazin-2-yl]-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5491728.png)
![(5E)-5-[[4-[3-(4-methoxyphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5491741.png)
![3,7-bis(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5491742.png)
![(6Z)-6-({2-[(2-Fluorophenyl)methoxy]phenyl}methylidene)-5-imino-2-propyl-5H,6H,7H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-one](/img/structure/B5491760.png)
![N-(4-fluorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5491767.png)
